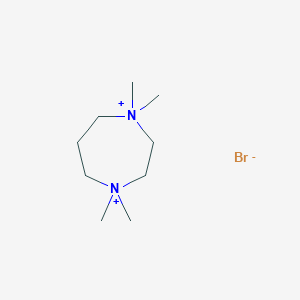
1,3-Benzoxazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzoxazolecarbonyl chloride is a heterocyclic organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoxazolecarbonyl chloride typically involves the chlorination of 5-benzoxazolecarboxylic acid. One common method includes the reaction of 5-benzoxazolecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C8H5NO3} + \text{SOCl2} \rightarrow \text{C8H4ClNO2} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 5-Benzoxazolecarbonyl chloride may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzoxazolecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-benzoxazolecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 5-benzoxazolecarboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium
Major Products Formed:
Amides, Esters, Thioesters: Formed from substitution reactions
5-Benzoxazolecarboxylic Acid: Formed from hydrolysis
5-Benzoxazolecarboxaldehyde: Formed from reduction
Wissenschaftliche Forschungsanwendungen
5-Benzoxazolecarbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various benzoxazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of functional materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 5-Benzoxazolecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended application.
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: The parent compound, which lacks the carbonyl chloride group.
5-Benzoxazolecarboxylic Acid: The precursor to 5-Benzoxazolecarbonyl chloride.
Benzisoxazole: A structurally related compound with similar biological activities.
Uniqueness: 5-Benzoxazolecarbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for the synthesis of a wide variety of derivatives. This reactivity distinguishes it from other benzoxazole derivatives and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
15026-76-3 |
|---|---|
Molekularformel |
C8H4ClNO2 |
Molekulargewicht |
181.57 g/mol |
IUPAC-Name |
1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)5-1-2-7-6(3-5)10-4-12-7/h1-4H |
InChI-Schlüssel |
AYROJMLDBNSKHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)




![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)





![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)


